molecular formula C16H15F3N2O4S B4388871 N-(2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide

N-(2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B4388871
M. Wt: 388.4 g/mol
InChI Key: FJWXQLKSYFKBCM-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound characterized by the presence of methoxy, trifluoromethyl, and sulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methoxy-5-nitrobenzoic acid with trifluoromethylphenylamine, followed by reduction and subsequent sulfamoylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various substituted phenylacetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-3-trifluoromethylphenyl)methylacrylamide
  • 2-methoxy-5-sulfamoyl-N-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)benzamide

Uniqueness

N-(2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethyl groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

N-[2-methoxy-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4S/c1-10(22)20-14-9-13(6-7-15(14)25-2)26(23,24)21-12-5-3-4-11(8-12)16(17,18)19/h3-9,21H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWXQLKSYFKBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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